2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a difluoromethoxyphenyl group, a pyrimidinyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(difluoromethoxy)aniline with a pyrimidinyl derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its interactions with specific molecular targets could lead to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and the pyrimidinyl group play crucial roles in binding to these targets, while the sulfanyl group may participate in redox reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 2-fluoro-4-methylphenol
- 4-(Difluoromethoxy)aniline
Uniqueness
Compared to similar compounds, 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C20H17F2N3O2S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17F2N3O2S/c1-13-2-6-15(7-3-13)24-18(26)12-28-20-23-11-10-17(25-20)14-4-8-16(9-5-14)27-19(21)22/h2-11,19H,12H2,1H3,(H,24,26) |
InChI Key |
RZQKVVSOVZJQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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